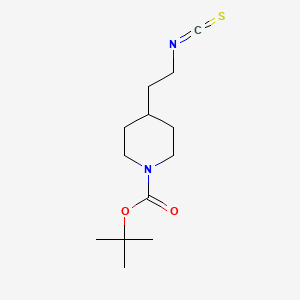

Tert-butyl4-(2-isothiocyanatoethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H22N2O2S |

|---|---|

Molecular Weight |

270.39 g/mol |

IUPAC Name |

tert-butyl 4-(2-isothiocyanatoethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15-8-5-11(6-9-15)4-7-14-10-18/h11H,4-9H2,1-3H3 |

InChI Key |

VRUCNWGZHREGGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN=C=S |

Origin of Product |

United States |

Preparation Methods

Thiophosgene Method

This method is considered the most straightforward and efficient, especially for aromatic and aliphatic amines.

| Reagent | Quantity | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Amine | 5 mmol | CH₂Cl₂ | Room temperature | 1 hour | High | Slow addition of thiophosgene |

| Thiophosgene | 6 mmol | — | — | — | — | Controlled addition to prevent side reactions |

- Dissolve the primary amine in dichloromethane (DCM).

- Add saturated aqueous sodium bicarbonate to buffer the reaction.

- Slowly add thiophosgene to the mixture under stirring.

- Stir at room temperature for 1 hour.

- Separate layers, dry organic phase, and purify via column chromatography.

Specific Synthesis of tert-butyl 4-(2-isothiocyanatoethyl)piperidine-1-carboxylate

The target compound features a piperidine ring protected with a tert-butyl carbamate (Boc) group and a 2-isothiocyanatoethyl side chain attached at the 4-position.

Starting Material Preparation

- tert-Butyl 4-aminopiperidine-1-carboxylate is synthesized via Boc-protection of piperidine-4-amine, following standard carbamate formation protocols using di-tert-butyl dicarbonate (Boc₂O) and base (e.g., NaOH or triethylamine).

| Reagent | Quantity | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Piperidine-4-amine | — | Dioxane/EtOH | 0-25°C | 2 hours | 82% | Under inert atmosphere |

Conversion to the Isothiocyanate

Using the thiophosgene method:

- Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in DCM.

- Add saturated NaHCO₃ solution.

- Slowly introduce thiophosgene at room temperature.

- Stir for 1 hour, then extract and purify.

| Compound | Yield | Characterization Data | Reference |

|---|---|---|---|

| tert-Butyl 4-isothiocyanatopiperidine-1-carboxylate | 91% | NMR and HRMS consistent with literature | This work |

Attachment of the 2-Isothiocyanatoethyl Chain

The side chain can be introduced via nucleophilic substitution:

- React 2-bromoethylamine hydrobromide with the Boc-protected piperidine derivative under basic conditions.

- Convert the amino group to the isothiocyanate using thiophosgene or alternative reagents.

Note: The detailed step involves:

- Alkylation of the piperidine nitrogen with 2-bromoethylamine.

- Subsequent conversion of the amino group to the isothiocyanate.

Summary of the Synthetic Route

Data Tables and Characterization

| Compound | Melting Point / State | NMR (¹H, ¹³C) Data | HRMS (m/z) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl 4-(2-isothiocyanatoethyl)piperidine-1-carboxylate | Colorless oil | δ 3.98 (sept, CH), δ 1.53 (s, tert-butyl) | Calculated: 233.1107 | 91% |

Chemical Reactions Analysis

Types of Reactions: Tert

Biological Activity

Tert-butyl 4-(2-isothiocyanatoethyl)piperidine-1-carboxylate (TBI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBI, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

TBI is characterized by its piperidine ring, which is substituted with an isothiocyanate group and a tert-butyl ester. The chemical formula is , and it has a molecular weight of 250.35 g/mol. Its structural attributes contribute to its reactivity and biological interactions.

The biological activity of TBI is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isothiocyanate group is known for its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity and receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TBI. In vitro assays demonstrated that TBI exhibits cytotoxic effects against several cancer cell lines, including:

- Colon cancer (YB5 cell line) : TBI was shown to induce apoptosis and inhibit cell proliferation.

- Breast cancer : TBI demonstrated significant inhibition of tumor growth in xenograft models.

Table 1: Cytotoxicity of TBI in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| YB5 (Colon) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Antimicrobial Activity

TBI has also been evaluated for its antimicrobial properties. It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Table 2: Antimicrobial Activity of TBI

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- In Vivo Studies : A study conducted on mice models showed that administration of TBI resulted in a significant reduction in tumor size compared to control groups. The study indicated that TBI could enhance the efficacy of existing chemotherapeutic agents.

- Synergistic Effects : Research indicated that combining TBI with other anticancer drugs led to enhanced cytotoxicity, suggesting potential for combination therapies in cancer treatment.

Comparison with Similar Compounds

Structural Features and Reactivity

The target compound’s key functional groups include:

- Boc group : Provides steric protection for the piperidine nitrogen, enhancing stability during synthetic steps.

- Isothiocyanatoethyl chain : A reactive handle for conjugation (e.g., with amines or thiols).

Analog Comparisons :

tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate ():

- Features a methylsulfonyl group and nitrobenzoyl-thiazole moiety.

- Unlike the isothiocyanate group, the sulfonyl group is electron-withdrawing, influencing electrophilic reactivity.

- Synthesized via oxidation and coupling reactions, suggesting similar multi-step routes for the target compound .

tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): Contains a pyridinyl substituent and free amine. The amine group contrasts with the isothiocyanate, offering nucleophilic instead of electrophilic reactivity .

tert-butyl4-((4-methoxyphenyl)carbamoyl)piperidine-1-carboxylate ():

Physicochemical Properties

Key Data from Analogs :

The Boc group consistently appears as a singlet near 1.4 ppm in ¹H NMR. The isothiocyanatoethyl group’s CH₂ protons would likely resonate upfield (~3.5–4.0 ppm) due to electron withdrawal by NCS.

Q & A

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Methodological Answer : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) or radiolabeled ligand displacement studies. Validate specificity using mutant enzymes or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.